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Compound of Interest

Compound Name: 3-Penten-2-OL

Cat. No.: B074221

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the *H NMR and *3C NMR spectral data for
3-penten-2-ol, a key chemical intermediate in various synthetic processes. Understanding the
NMR characteristics of this compound is crucial for reaction monitoring, quality control, and
structural elucidation in research and development settings. This document presents available
experimental data, outlines a general protocol for NMR data acquisition, and offers a
comparative perspective on the spectral features of its isomers.

'H and **C NMR Spectral Data

The following tables summarize the reported *H NMR spectral data for trans-3-penten-2-ol and
provide an estimated range for the 133C NMR chemical shifts based on typical values for
analogous structures.

Table 1: *"H NMR Spectral Data for trans-3-Penten-2-ol
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Proton Assignment Chemical Shift (d) in Multiplicity COlep|ing Constant
ppm (J) in Hz

H-3 (CH=) 5.64 dq J=154,6.2

H-4 (CH=) 5.53 dqg J=154,15

H-2 (CHOH) 4.23 p J=65

OH 1.92 brs

H-5 (CHs) 1.68 d J=6.2

H-1 (CHs) 1.24 d J=65

Solvent: CDCIs. Data sourced from ChemicalBook.[1]

Table 2: Estimated **C NMR Chemical Shifts for 3-
Penten-2-ol

While explicit experimental data for the 13C NMR of 3-penten-2-ol is not readily available in the
public domain, the expected chemical shift ranges can be estimated based on the analysis of
similar unsaturated alcohols. The presence of a carbon-carbon double bond and a hydroxyl
group significantly influences the chemical shifts.

Carbon Assignment Estimated Chemical Shift (8) in ppm
C-3 (=CH) 125-140

C-4 (=CH) 125-140

C-2 (CHOH) 65-75

C-5 (CHs) 15-25

C-1 (CHs) 20-30

Note: These are estimated values. Actual experimental values may vary based on solvent and
other experimental conditions. A 13C NMR spectrum for (3E)-3-Penten-2-ol is noted as
available from Fluka AG, Buchs, Switzerland through SpectraBase.[2]
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Comparison with an Alternative Structure: trans-3-
Penten-2-one

To provide context for the expected 3C NMR chemical shifts, the data for the structurally
related compound trans-3-penten-2-one is presented below. The replacement of the hydroxyl
group with a carbonyl group leads to a significant downfield shift for the carbonyl carbon (C-2)
and the a,B-unsaturated carbons (C-3 and C-4).

Table 3: **C NMR Spectral Data for trans-3-Penten-2-one

Carbon Assignment Chemical Shift (d) in ppm
C-2 (C=0) ~198

C-4 (=CH) ~144

C-3 (=CH) ~132

C-1 (CHs) ~27

C-5 (CH3) ~18

Data for a closely related analog, may vary for the specified compound.

Experimental Protocols

A general methodology for acquiring high-quality *H and 3C NMR spectra for a moderately
volatile liquid sample like 3-penten-2-ol is outlined below.

Sample Preparation

e Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has
minimal overlapping signals with the analyte. Deuterated chloroform (CDCls) is a common
choice for non-polar to moderately polar compounds.

o Sample Concentration: For *H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL
of deuterated solvent is typically sufficient. For the less sensitive 3C NMR, a higher
concentration of 20-100 mg in the same volume of solvent is recommended.
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 Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane
(TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both *H and 3C NMR
spectra, allowing for accurate chemical shift calibration.

o Sample Filtration: To improve spectral resolution and prevent contamination of the NMR
spectrometer, filter the sample solution through a small plug of glass wool or a syringe filter
into a clean, dry NMR tube.

» Homogenization: Cap the NMR tube and gently invert it several times to ensure a
homogeneous solution.

NMR Data Acquisition

e Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of
300 MHz or higher for detailed analysis.

e Tuning and Locking: Insert the sample into the spectrometer probe. The instrument should
be tuned to the appropriate frequency for the nucleus being observed (*H or 3C) and locked
onto the deuterium signal of the solvent to compensate for any magnetic field drift.

e Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the
sample, which will result in sharp, symmetrical peaks.

o Parameter Setup for *H NMR:

o Pulse Angle: A 30-45° pulse angle is commonly used to allow for a shorter relaxation
delay.

o Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., O-
12 ppm).

o Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

o Relaxation Delay: A delay of 1-2 seconds between pulses allows for adequate relaxation
of the protons.

o Number of Scans: For a moderately concentrated sample, 8-16 scans are typically
adequate.
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o Parameter Setup for 13C NMR:

o Pulse Angle: A 45° pulse angle is a good compromise between signal intensity and
relaxation time.

o Spectral Width: A wider spectral width is required for 13C NMR (e.g., 0-220 ppm).
o Acquisition Time: An acquisition time of 1-2 seconds is common.

o Relaxation Delay: A delay of 2-5 seconds is often necessary, especially for quaternary
carbons.

o Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and
enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

» Data Processing:

o Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay
(FID) to convert the time-domain data into the frequency-domain spectrum.

o Phase Correction: Manually or automatically correct the phase of the spectrum to ensure
all peaks are in the absorptive mode.

o Baseline Correction: Apply a baseline correction to obtain a flat baseline.
o Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

o Integration: Integrate the peak areas in the *H NMR spectrum to determine the relative
ratios of the different types of protons.

Visualization of 3-Penten-2-o0l

The following diagram illustrates the chemical structure of trans-3-penten-2-ol, highlighting the
carbon and hydrogen atoms that give rise to the NMR signals.
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Caption: Structure of trans-3-Penten-2-ol with NMR active nuclei.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 3-PENTEN-2-OL 96% PREDOMINANTLY TRANS(3899-34-1) 1H NMR spectrum
[chemicalbook.com]

e 2. (3E)-3-Penten-2-ol | C5H100 | CID 5366239 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Nuclear Magnetic Resonance Spectral Data of 3-
Penten-2-ol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b074221#1h-nmr-and-13c-nmr-spectral-data-for-3-
penten-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b074221?utm_src=pdf-body
https://www.benchchem.com/product/b074221?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_3899-34-1_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_3899-34-1_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3E_-3-Penten-2-ol
https://www.benchchem.com/product/b074221#1h-nmr-and-13c-nmr-spectral-data-for-3-penten-2-ol
https://www.benchchem.com/product/b074221#1h-nmr-and-13c-nmr-spectral-data-for-3-penten-2-ol
https://www.benchchem.com/product/b074221#1h-nmr-and-13c-nmr-spectral-data-for-3-penten-2-ol
https://www.benchchem.com/product/b074221#1h-nmr-and-13c-nmr-spectral-data-for-3-penten-2-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b074221?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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